(1-Chloro-2-methylpropan-2-yl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13Cl |
|---|---|
Molecular Weight |
132.63 g/mol |
IUPAC Name |
(1-chloro-2-methylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C7H13Cl/c1-7(2,5-8)6-3-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
GORCNKOEGUZGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1CC1 |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 1 Chloro 2 Methylpropan 2 Yl Cyclopropane and Analogues
Mechanistic Pathways Involving Carbocationic Intermediates in Cyclopropyl-Substituted Systems
The solvolysis and rearrangement reactions of cyclopropyl-substituted compounds, such as (1-Chloro-2-methylpropan-2-yl)cyclopropane, are classic examples of reactions proceeding through carbocationic intermediates. The unique electronic properties of the cyclopropyl (B3062369) group play a crucial role in stabilizing these intermediates and directing the course of the reaction, leading to a variety of rearranged products.
Stability and Formation of Carbocations in the Presence of Cyclopropyl Groups
The formation of a carbocation adjacent to a cyclopropyl group is significantly accelerated compared to simple alkyl halides. This enhanced reactivity is attributed to the remarkable ability of the cyclopropyl group to stabilize a positive charge on an adjacent carbon. The C-C bonds within the strained cyclopropane (B1198618) ring have a high degree of p-character, allowing them to overlap effectively with the vacant p-orbital of the carbocationic center. schoolbag.info This interaction, often described as neighboring group participation, delocalizes the positive charge into the cyclopropane ring. chemeurope.comwikipedia.orgvedantu.com
This stabilization is so effective that a cyclopropyl group can stabilize an adjacent carbocation even better than a phenyl group. schoolbag.info The resulting intermediate is often referred to as a cyclopropylcarbinyl cation. The structure of this cation is best described as a non-classical ion, where the positive charge is shared across multiple carbon atoms. nih.govnih.gov This delocalization significantly lowers the activation energy for the formation of the carbocation from a precursor like this compound. The initial step in the reaction of this compound in a polar solvent is the departure of the chloride ion, facilitated by the electronic stabilization provided by the adjacent cyclopropyl ring, to form the corresponding tertiary cyclopropylcarbinyl carbocation.
Types of Rearrangements: Ring Expansion, Ring Contraction, and Alkyl Shifts
Once formed, the cyclopropylcarbinyl carbocation is not static and can undergo a series of rapid and reversible rearrangements. These rearrangements are driven by the desire to relieve ring strain and to form more stable carbocationic structures. The primary rearrangement pathways observed in these systems include ring expansion, and in some cases, ring contraction and alkyl shifts, although the latter are less common as primary pathways for the initial cyclopropylcarbinyl cation.
The most characteristic rearrangement of the cyclopropylcarbinyl cation is its isomerization to cyclobutyl and homoallyl cations. chemeurope.comwikipedia.orgvedantu.com This process involves the cleavage of one of the C-C bonds of the cyclopropane ring.
Ring Expansion to a Cyclobutyl Cation: The migration of a carbon atom of the cyclopropane ring leads to a four-membered ring, forming a cyclobutyl cation. This process relieves some of the angle strain inherent in the three-membered ring.
Formation of a Homoallyl Cation: Cleavage of a cyclopropane bond can also lead to the formation of an open-chain homoallyl cation (a but-3-enyl cation).
These three cationic species—cyclopropylcarbinyl, cyclobutyl, and homoallyl—are often in rapid equilibrium, and the final product distribution of a reaction depends on the relative stabilities of these intermediates and the rates of their capture by a nucleophile or solvent. chemeurope.comwikipedia.orgvedantu.com For instance, the reaction of cyclopropylmethylamine with nitrous acid yields a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallyl alcohol, demonstrating the intermediacy of these interconverting cations. nih.gov
To illustrate the influence of the solvent on the product distribution in a related system, the solvolysis of cyclopropylmethyl chloride in a mixture of ethanol (B145695) and water yields a combination of products derived from these cationic intermediates.
| Product | Percentage in Ethanol/Water Mixture |
|---|---|
| Cyclopropylmethyl alcohol | 48% |
| Cyclobutanol | 47% |
| Homoallyl alcohol (but-3-enol) | 5% |
This data is for the solvolysis of cyclopropylmethyl chloride and serves as an illustrative example of product distribution in such systems. chemeurope.comvedantu.com
In the specific case of this compound, the substituents on the carbinyl carbon significantly influence the generation and fate of the carbocation.
Chlorine Substituent: As a good leaving group, the chlorine atom facilitates the initial formation of the carbocation, especially in polar solvents. Its electronegativity also has an inductive effect on the ground state of the molecule.
Alkyl Chain (2-methylpropan-2-yl group): The tertiary butyl group attached to the carbocationic center has two main effects. Firstly, its electron-donating inductive effect further stabilizes the positive charge of the tertiary carbocation. Secondly, its significant steric bulk can influence the preferred conformation of the carbocation and may affect the relative rates of the different rearrangement pathways and the approach of the nucleophile. For instance, bulky substituents can favor certain rearranged structures over others due to steric hindrance.
Role of Non-Classical Ions and Bridged Carbocations (e.g., Bicyclobutonium ions)
The chemistry of cyclopropylcarbinyl systems is intrinsically linked to the concept of non-classical ions. The cyclopropylcarbinyl cation itself is often depicted as a set of rapidly equilibrating classical ions, but a more accurate representation is a bridged, non-classical structure where the positive charge is delocalized over several atoms.
A key intermediate that has been proposed and studied in these systems is the bicyclobutonium ion . nih.govnih.govresearcher.life This highly symmetric, bridged cation can be considered an intermediate in the interconversion of the cyclopropylcarbinyl and cyclobutyl cations. nih.govresearchgate.netchemrxiv.org The existence of these non-classical ions helps to explain the stereochemical outcomes and the rapid scrambling of isotopic labels observed in reactions of these systems. Computational studies and experimental observations under stable ion conditions have provided strong evidence for the existence of these bridged species. nih.gov The debate over the exact nature of these intermediates, whether they are distinct species or transition states, has been a central theme in the study of non-classical carbocations. nih.govresearcher.life
Solvent and Heterogeneous Environment Effects on Rearrangement Pathways (e.g., zeolite catalysis)
The reaction environment can have a profound impact on the distribution of products from the rearrangement of cyclopropylcarbinyl cations.
Solvent Effects: The polarity and nucleophilicity of the solvent play a critical role. More polar solvents are better at stabilizing the carbocationic intermediates, thus accelerating the initial ionization step. pearson.comnih.gov The nucleophilicity of the solvent will influence the rate at which the carbocationic intermediates are trapped. In a highly nucleophilic solvent, the initially formed carbocation may be trapped before it has a chance to fully equilibrate with the other rearranged forms. Conversely, in a less nucleophilic, but highly ionizing solvent (e.g., trifluoroacetic acid), the carbocations will have a longer lifetime, allowing for more extensive rearrangement to occur before capture. schoolbag.info
Heterogeneous Environments (Zeolite Catalysis): Zeolites, with their well-defined pore structures and acidic sites, can act as powerful catalysts for carbocation-mediated reactions. The confined environment within the zeolite pores can exert shape selectivity, favoring the formation of certain rearrangement products that fit within the cavities. researchgate.net The Brønsted acid sites on the zeolite surface can protonate precursors to generate carbocations, and the solid-state environment can stabilize these intermediates. The interaction of the carbocation with the zeolite framework can influence the energy landscape of the rearrangement pathways, potentially leading to product distributions that are different from those observed in solution-phase reactions. researchgate.net For example, the isomerization of hydrocarbons containing cyclopropane rings over zeolites is thought to proceed through protonated cyclopropane and cyclopropylcarbinyl-like intermediates. researchgate.net
Radical Reactions and Ring Opening of Cyclopropane Derivatives
The significant ring strain of cyclopropanes (approximately 27.5 kcal/mol) makes them susceptible to ring-opening reactions under radical conditions. rsc.org These reactions provide a synthetic pathway to linear molecules that is mechanistically distinct from the cationic rearrangements observed in SN1 processes.
Oxidative radical ring-opening involves the generation of a radical intermediate that triggers the cleavage of a strained C-C bond in the cyclopropane ring. beilstein-journals.orgbeilstein-journals.orgnih.gov This process can be initiated through various means, such as photoredox catalysis or the use of single-electron oxidants. beilstein-journals.orgnih.gov
A common mechanistic motif involves the formation of a radical on a carbon atom adjacent to the cyclopropane ring. For example, a cyclopropylmethyl radical undergoes an extremely rapid, irreversible ring-opening to form the thermodynamically more stable but-3-enyl (homoallyl) radical. psu.edu The rate constant for this rearrangement is on the order of 10⁸ s⁻¹ at room temperature. psu.edu This rapid ring-opening serves as a reliable "radical clock" to probe for the existence of radical intermediates in a reaction mechanism.
Unlike the analogous cationic rearrangement, the cyclopropylmethyl radical does not rearrange to a cyclobutyl radical. psu.edu The reaction exclusively yields the open-chain but-3-enyl radical. This key difference in reactivity provides a clear distinction between radical and cationic pathways involving cyclopropylmethyl intermediates.
| Intermediate | Rearrangement Products | Relative Rate of Rearrangement |
|---|---|---|
| Cyclopropylmethyl Cation | Cyclobutyl, Homoallyl | Fast |
| Cyclopropylmethyl Radical | Homoallyl only | Extremely Fast (~108 s-1) |
This interactive table compares the distinct rearrangement pathways of cationic and radical intermediates.
The regioselectivity of the cyclopropane ring cleavage is governed by the formation of the most stable possible open-chain radical. psu.edu The C-C bond that breaks is the one that leads to the most substituted, and thus most stable, radical product. For an unsubstituted cyclopropylmethyl radical, the two proximal C-C bonds are equivalent. However, for a substituted cyclopropane, the cleavage will occur at the most substituted bond to relieve strain and place the radical at a more stable position (e.g., tertiary > secondary > primary).
Substituents on both the ring and the radical-bearing carbon have a profound effect on the rate and outcome of the cleavage:
Stabilization of the Initial Radical : Substituents that stabilize the initial cyclopropylmethyl radical (e.g., phenyl, ester groups) decrease the rate of ring-opening. psu.edu The radical is more stable in its initial form and has a higher activation barrier to overcome for rearrangement.
Stabilization of the Product Radical : Substituents that stabilize the resulting homoallyl radical will accelerate the rate of ring-opening. psu.edu For example, a substituent on the cyclopropane ring that becomes a stabilizing group on the double bond or the new radical center of the product will promote the cleavage.
Therefore, the interplay of electronic and steric effects from substituents determines the precise course of the radical ring-opening reaction, influencing which bond cleaves and how rapidly the process occurs.
Elimination Reactions (E1 and E2)
The elimination reactions of this compound, a tertiary alkyl halide, can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, depending on the reaction conditions, particularly the nature of the base and the solvent. The structure of the substrate, with a bulky tert-butyl group attached to the cyclopropane ring, significantly influences the regioselectivity and stereochemistry of these reactions.
The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group (chloride ion) to form a tertiary carbocation intermediate. libretexts.orgopenstax.orgmasterorganicchemistry.com This step is favored by polar protic solvents, which can solvate both the departing anion and the resulting carbocation. libretexts.orgopenstax.org The stability of the tertiary carbocation formed from this compound makes the E1 pathway plausible. Once the carbocation is formed, a weak base can abstract a proton from an adjacent carbon to form a double bond. In this substrate, proton abstraction can occur from either the methyl groups of the tert-butyl moiety or the methylene (B1212753) group of the cyclopropane ring, potentially leading to a mixture of products. According to Zaitsev's rule, the more substituted alkene is generally the major product in E1 reactions. openstax.org
The E2 mechanism , in contrast, is a concerted, one-step process where the base abstracts a proton and the leaving group departs simultaneously. organicchemistrytutor.com This mechanism is favored by strong, non-polar bases. organicchemistrytutor.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. organicchemistrytutor.com A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be abstracted and the leaving group. libretexts.orgmsu.educhemistrysteps.com
The use of bulky bases , such as potassium tert-butoxide (KOt-Bu), in E2 reactions of alkyl halides is known to favor the formation of the less substituted alkene, often referred to as the Hofmann product. askfilo.commasterorganicchemistry.comlibretexts.orgyoutube.com This preference is attributed to steric hindrance; the large base preferentially attacks the more sterically accessible proton. askfilo.commasterorganicchemistry.comlibretexts.org In the case of this compound, a bulky base would likely favor abstraction of a proton from one of the methyl groups over the more sterically hindered proton on the cyclopropane ring.
The stereochemistry of elimination from cyclic systems is particularly sensitive to the geometric arrangement of the leaving group and the adjacent protons. libretexts.orgmsu.edulibretexts.orgtib.eu For an E2 reaction to occur in a cyclohexane (B81311) ring, for instance, both the leaving group and the proton being removed must typically be in axial positions to achieve the necessary anti-periplanar geometry. libretexts.orgmsu.edu While a cyclopropane ring is planar, the principle of orbital alignment for the concerted reaction remains crucial.
| Elimination Pathway | Key Features | Favored Conditions | Predicted Major Product for this compound |
| E1 | Two-step mechanism via a carbocation intermediate. libretexts.orgopenstax.org | Weak base, polar protic solvent. libretexts.orgopenstax.org | More substituted alkene (Zaitsev product). openstax.org |
| E2 | One-step concerted mechanism. organicchemistrytutor.com | Strong base. organicchemistrytutor.com | Depends on the base. |
| E2 (with small base) | Follows Zaitsev's rule. libretexts.org | Strong, small base (e.g., ethoxide). | More substituted alkene. |
| E2 (with bulky base) | Favors Hofmann product. askfilo.commasterorganicchemistry.comlibretexts.org | Strong, bulky base (e.g., tert-butoxide). askfilo.commasterorganicchemistry.com | Less substituted alkene. |
Transition Metal Catalyzed Transformations of Cyclopropane Rings
The strained three-membered ring of cyclopropanes makes them susceptible to ring-opening reactions catalyzed by transition metals. wikipedia.org These transformations are of significant interest in organic synthesis as they allow for the construction of more complex molecular architectures. nih.govbohrium.com The reactivity of the cyclopropane ring is influenced by the nature of its substituents.
Metal Insertion into Cyclopropane Ring Systems (e.g., platinacyclobutane intermediates)
A common mechanistic pathway in the transition metal-catalyzed activation of cyclopropanes is the oxidative addition of the metal into a C-C bond of the ring, leading to the formation of a metallacyclobutane intermediate. wikipedia.org Platinum complexes are well-known to facilitate this transformation, forming stable platinacyclobutane intermediates. nih.gov The high ring strain of the cyclopropane ring provides the thermodynamic driving force for this C-C bond cleavage. wikipedia.org
Theoretical studies on the rearrangement of bicyclic cyclopropane derivatives catalyzed by platinum salts, such as Zeise's salt, indicate that the initial step is the oxidative addition of the platinum into the cyclopropane ring to generate a four-membered platinacyclobutane intermediate. nih.govacs.org This process involves the insertion of the platinum atom into one of the C-C bonds of the cyclopropane ring. nih.govacs.org The formation of these platinacyclobutane intermediates is a key step that precedes further rearrangements or functionalizations. ingentaconnect.com
The stability and subsequent reactivity of the platinacyclobutane intermediate are influenced by the ligands on the platinum center and the substituents on the cyclopropane ring. researchgate.net For instance, in the reaction of 1,2-disubstituted cyclopropanes, the nature of the substituents can direct the regioselectivity of the metal insertion. acs.org
| Catalyst System | Intermediate | Mechanistic Step | Key Findings |
| Platinum(II) complexes | Platinacyclobutane nih.govacs.org | Oxidative addition into C-C bond nih.govacs.org | Formation of a four-membered ring containing platinum. nih.govacs.org |
| Rhodium(I) complexes | Rhodacyclobutane | π-coordination followed by C-C cleavage researchgate.net | Intermediate in vinylcyclopropane (B126155) rearrangements. researchgate.net |
| Nickel(0) complexes | Nickelacyclobutane | Oxidative addition researchgate.net | Involved in cross-coupling reactions of cyclopropyl ketones. researchgate.net |
Rearrangement under Catalytic Conditions (e.g., Pt-salt catalysis)
Once the platinacyclobutane intermediate is formed, it can undergo a variety of rearrangements. Platinum-catalyzed reactions of cyclopropanes can lead to a range of products depending on the substrate and reaction conditions. acs.orgresearchgate.net For example, 1,2-cyclopropanated sugars undergo ring-opening in the presence of platinum catalysts and O-nucleophiles to yield 2-C-branched carbohydrates. acs.org
Theoretical studies on the isomerization of hydroxyl and silyl (B83357) derivatives of bicyclic cyclopropanes catalyzed by Zeise's salt have shown that after the formation of the platinacyclobutane intermediate, subsequent cleavage of a Pt-C bond leads to the ring-opened product. nih.govacs.org The activation barrier for these rearrangements has been calculated to be in the range of 19–25 kcal/mol. nih.govacs.org
Palladium catalysts are also effective in promoting rearrangements of substituted cyclopropanes. For instance, dienyl cyclopropanes can undergo enantioselective isomerization to chiral cyclopentene (B43876) derivatives under mild conditions with a palladium catalyst. nih.gov Other transition metals like rhodium and nickel have also been shown to catalyze the rearrangement of vinylcyclopropanes to cyclopentenes. nih.govdntb.gov.ua These reactions typically proceed through the formation of a metallacyclobutane intermediate followed by reductive elimination or other rearrangement pathways.
| Catalyst | Substrate Type | Product Type | Mechanistic Feature |
| Platinum salts (e.g., Zeise's dimer) | Bicyclic cyclopropanes nih.govacs.org | Monocyclic derivatives nih.govacs.org | Formation of platinacyclobutane intermediate followed by Pt-C bond cleavage. nih.govacs.org |
| Palladium complexes | Dienyl cyclopropanes nih.gov | Chiral cyclopentenes nih.gov | Enantioselective isomerization. nih.gov |
| Rhodium, Nickel, Copper complexes | Vinylcyclopropanes nih.gov | Cyclopentenes nih.gov | Coordination to vinyl group initiates rearrangement. nih.gov |
Computational and Theoretical Investigations of 1 Chloro 2 Methylpropan 2 Yl Cyclopropane Systems
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations serve as the foundation for understanding a molecule's behavior. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, molecular geometry, and relative stability.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nanobioletters.com DFT studies on (1-Chloro-2-methylpropan-2-yl)cyclopropane would focus on optimizing the molecular geometry to find the lowest energy conformation. These calculations can predict key structural parameters and electronic properties.
Key findings from DFT calculations would include:
Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to a local minimum on the potential energy surface.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Charge Distribution: Analysis of the molecular electrostatic potential (MEP) map and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would reveal the electron distribution, identifying electrophilic and nucleophilic sites. The carbon atom bonded to chlorine would be expected to be highly electrophilic.
| Property | Calculated Value | Significance |
|---|---|---|
| C-Cl Bond Length | ~1.80 Å | Indicates the strength and reactivity of the bond susceptible to cleavage. |
| Cyclopropane (B1198618) C-C Bond Lengths | ~1.51 Å | Consistent with the strained three-membered ring structure. wikipedia.org |
| HOMO Energy | -9.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons; often localized on the σ* orbital of the C-Cl bond. |
| HOMO-LUMO Gap | 10.7 eV | A larger gap suggests higher kinetic stability. |
For a more accurate determination of molecular energies, high-level ab initio methods are employed. Coupled-cluster (CC) theory, particularly the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is considered the "gold standard" for its precision in calculating the energetics of small to medium-sized molecules. nasa.govresearchgate.net
In the study of this compound, these methods would be crucial for:
Accurate Energy Calculations: Providing highly reliable single-point energies for the ground state molecule.
Investigating Reaction Intermediates: Calculating the precise energy of potential intermediates, such as the tertiary carbocation that would form upon the dissociation of the chloride ion. The relative energy difference between the reactant and the intermediate is fundamental to understanding the reaction's thermodynamics.
These high-accuracy calculations are computationally intensive and are often performed on geometries previously optimized using a less expensive method like DFT.
Elucidation of Reaction Mechanisms and Transition States
Understanding how a molecule reacts involves mapping the energetic landscape that connects reactants to products. This includes identifying intermediate species and the high-energy transition states that lie between them.
The reactivity of this compound is expected to be dominated by the C-Cl bond. A primary reaction pathway to investigate would be a unimolecular (SN1-type) dissociation of the chloride ion to form a carbocation. Potential energy surface (PES) analysis is used to explore such reaction pathways. researchgate.net
The process involves:
Locating Stationary Points: Identifying the structures of the reactant, product(s), and any intermediates, which are all energy minima on the PES.
Searching for Transition States: Locating the transition state (TS), which is a first-order saddle point on the PES, representing the maximum energy barrier along the reaction coordinate. wiredchemist.com For the C-Cl bond cleavage, the TS would feature a partially broken C-Cl bond.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it correctly connects the reactant and the intended product or intermediate. researchgate.net
A key feature of this system is the formation of a tertiary carbocation adjacent to a cyclopropane ring. The cyclopropyl (B3062369) group is known to stabilize an adjacent positive charge through conjugation with its Walsh orbitals. This electronic interaction would significantly lower the activation energy for the C-Cl bond cleavage compared to a similar system without the cyclopropyl group.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State | Partially dissociated C-Cl bond | +15.5 |
| Intermediate | (2-Cyclopropyl-2-methylpropyl) cation + Cl⁻ | +5.2 |
Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using implicit or explicit solvation models. For an SN1-type reaction involving the formation of charged intermediates, polar solvents are expected to play a crucial role.
Using a model such as the Polarizable Continuum Model (PCM), calculations would likely show that:
Stabilization of Charged Species: Polar solvents would significantly stabilize the charge-separated transition state and the resulting carbocation and chloride ion.
Analysis of Bonding Characteristics within the Cyclopropane Ring and its Interaction with Substituents
The cyclopropane ring possesses a unique electronic structure due to severe angle strain. masterorganicchemistry.com The C-C-C bond angles are forced to be 60°, a significant deviation from the ideal sp³ angle of 109.5°. This strain leads to a bonding model described by bent bonds (Walsh or Coulson-Moffitt models), where the C-C bonding orbitals have increased p-character and lie outside the direct internuclear axis. wiley.com
This unique bonding has several consequences for the interaction with the (1-Chloro-2-methylpropan-2-yl) substituent:
Inductive Effects: The substituent group will electronically influence the cyclopropane ring through inductive effects.
Conjugative Interactions: The most significant interaction would be observed in the carbocation intermediate formed during a reaction. The orbitals of the cyclopropane ring, which have π-like character, can effectively overlap with the empty p-orbital of the adjacent carbocationic center. wiley.com This delocalization of positive charge is a powerful stabilizing effect.
Bonding Analysis Tools: Computational techniques like Natural Bond Orbital (NBO) analysis would be used to quantify these interactions. NBO analysis could calculate the stabilization energy associated with the electron delocalization from the cyclopropane ring's bonding orbitals to the empty p-orbital of the carbocation, providing quantitative evidence for the cyclopropyl group's stabilizing influence.
Advanced Spectroscopic Characterization and Structural Elucidation in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural and dynamic investigation of organic molecules in solution. For a compound like (1-Chloro-2-methylpropan-2-yl)cyclopropane, both ¹H and ¹³C NMR would provide a wealth of information.
Elucidation of Rearranged Products and Intermediates via ¹H and ¹³C NMR
In the presence of a Lewis acid or under solvolytic conditions, this compound is expected to generate a tertiary cyclopropylcarbinyl cation. This type of carbocation is notoriously prone to rearrangement, leading to a variety of products. ¹H and ¹³C NMR spectroscopy are indispensable for identifying these rearranged products.
For instance, the ¹H NMR spectrum of the starting material would exhibit characteristic signals for the cyclopropyl (B3062369) protons, typically in the upfield region (around 0-1 ppm), and distinct signals for the methyl groups and the protons on the carbon bearing the chlorine atom. The chemical shifts and coupling patterns would be diagnostic of the specific connectivity.
Upon rearrangement, new structural isomers would be formed, each with a unique NMR fingerprint. For example, ring-opened products or those resulting from ring expansion would show markedly different chemical shifts and multiplicities in their ¹H and ¹³C NMR spectra. The disappearance of the characteristic cyclopropyl signals and the appearance of new olefinic or aliphatic signals would provide clear evidence of rearrangement.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and a Potential Rearranged Product
| Proton Environment | Predicted Chemical Shift (ppm) in this compound | Predicted Chemical Shift (ppm) in a Hypothetical Rearranged Alkene |
| Cyclopropyl Protons | ~0.2 - 1.0 | Absent |
| Methyl Protons | ~1.0 - 1.5 | ~1.6 - 2.0 |
| Methine/Methylene (B1212753) Protons adjacent to Cl | ~3.0 - 3.5 | Absent |
| Olefinic Protons | Absent | ~4.5 - 6.0 |
Similarly, the ¹³C NMR spectrum would provide unambiguous evidence of the carbon skeleton. The starting material would show a specific number of carbon signals corresponding to its structure. Rearranged products would exhibit a different number of signals or signals at significantly different chemical shifts, reflecting the altered carbon framework.
Dynamic NMR for Exchange Processes and Barriers
The cyclopropylcarbinyl cation intermediate that could be formed from this compound is a classic example of a fluxional species, potentially undergoing rapid degenerate rearrangements. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange process might be slow on the NMR timescale, resulting in separate signals for the non-equivalent nuclei. As the temperature is raised, the exchange rate increases, leading to coalescence of the signals and eventually, at high temperatures, a time-averaged spectrum.
From the coalescence temperature and the chemical shift difference between the exchanging sites, it is possible to calculate the activation energy barrier for the rearrangement process. This information is crucial for understanding the stability and reactivity of the carbocation intermediate.
Mass Spectrometry for Reaction Intermediate Detection and Pathway Confirmation
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. In the context of mechanistic studies of this compound, MS would be instrumental in identifying reaction intermediates and confirming reaction pathways.
Upon ionization in the mass spectrometer, the molecule would form a molecular ion. The fragmentation of this molecular ion would provide valuable structural information. For instance, the loss of a chlorine radical or a cyclopropyl group would result in characteristic fragment ions. The presence of isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to a characteristic M+2 peak for chlorine-containing fragments, aiding in their identification.
Furthermore, by coupling a mass spectrometer to a reaction setup (e.g., in flow chemistry), it is possible to detect short-lived intermediates. By carefully controlling the reaction conditions and sampling the reaction mixture at different time points, one could potentially observe the mass corresponding to the cyclopropylcarbinyl cation or other transient species.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment | Significance |
| [M]+ | C₈H₁₅Cl⁺ | Molecular Ion |
| [M-Cl]+ | C H₁₅⁺ | Loss of Chlorine |
| [M-C₃H₅]+ | C₅H₁₀Cl⁺ | Loss of Cyclopropyl Radical |
| [C(CH₃)₂C₃H₅]⁺ | C₆H₁₁⁺ | Tertiary Carbocation |
Infrared and Raman Spectroscopy for Vibrational Analysis in Reaction Monitoring and Functional Group Identification within Novel Structures
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and for monitoring the progress of a reaction.
For this compound, the IR and Raman spectra would show characteristic bands for the C-H stretching and bending vibrations of the alkyl and cyclopropyl groups, as well as the C-Cl stretching vibration. The cyclopropane (B1198618) ring has specific vibrational modes that can be used for its identification.
During a reaction, the disappearance of the bands corresponding to the starting material and the appearance of new bands corresponding to the products can be monitored in real-time. For example, if a rearrangement leads to the formation of a double bond, a new C=C stretching band would appear in the spectrum (typically around 1650 cm⁻¹ in the IR and Raman).
X-ray Crystallography for Solid-State Structural Confirmation of Derivatives
While this compound itself is likely a liquid at room temperature, it may be possible to synthesize crystalline derivatives. X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and stereochemistry.
If a stable, crystalline product is isolated from a reaction involving this compound, its structure can be unequivocally determined by X-ray diffraction analysis. This would provide a solid anchor point for deducing the reaction mechanism and the structures of other non-crystalline products and intermediates based on their spectroscopic data. For example, if a rearranged product is crystalline, its confirmed structure would lend significant weight to the proposed rearrangement pathway.
Applications As Advanced Synthetic Building Blocks and Research Probes
Role in Complex Organic Synthesis
The inherent reactivity of the tertiary cyclopropylmethyl halide system in (1-Chloro-2-methylpropan-2-yl)cyclopropane makes it a potent building block for the synthesis of complex organic molecules. Its utility spans the construction of fused and spirocyclic systems, the introduction of strained ring motifs, and as a precursor to a variety of functionalized cyclopropane (B1198618) derivatives.
While direct examples involving this compound are not extensively documented, the reactivity of analogous cyclopropylmethyl halides provides a strong indication of its potential in constructing polycyclic and spirocyclic frameworks. A notable strategy involves the ring-opening of cyclopropylmethyl halides. For instance, cyclopropylmethyl bromides can undergo a ring-opening reaction when treated with allyltributyltin and a radical initiator like azobisisobutyronitrile (AIBN). This process can lead to the formation of geminal diallyl derivatives, which are valuable intermediates for subsequent cyclization reactions. rsc.org
These gem-diallyl compounds can then be subjected to ring-closing metathesis using catalysts such as Grubbs' catalyst to furnish spirocyclopentenyl products. rsc.org This two-step sequence, starting from a cyclopropylmethyl halide, offers a powerful method for the synthesis of spirocycles, which are prevalent motifs in many natural products and pharmaceutically active compounds. Given the similar reactivity of alkyl chlorides and bromides in radical reactions, it is plausible that this compound could be employed in analogous synthetic strategies to generate complex spiro systems.
| Starting Material | Reagents | Intermediate | Final Product | Application |
| Cyclopropylmethyl bromide | Allyltributyltin, AIBN | Geminal diallyl derivative | Spirocyclopentenyl product | Synthesis of Spirocycles |
| This compound (proposed) | Allyltributyltin, AIBN | Geminal diallyl derivative | Spirocyclopentenyl product | Potential for Spirocycle Synthesis |
The cyclopropane ring is a source of significant ring strain, which can be harnessed as a driving force in certain chemical transformations. vaia.com The introduction of this strained motif into larger, more complex molecules can impart unique conformational and electronic properties. While the high reactivity of tertiary alkyl halides can sometimes lead to undesired side reactions, under carefully controlled conditions, this compound can serve as a precursor for incorporating the cyclopropyl (B3062369) group into larger structures.
One potential avenue for this is through nucleophilic substitution reactions where the cyclopropylmethyl cation is an intermediate. However, it is important to note that cyclopropylmethyl cations are notoriously prone to rearrangement to cyclobutyl and homoallyl systems. Therefore, synthetic strategies that avoid the formation of a free carbocation are more likely to be successful in preserving the cyclopropane ring. For instance, the use of organometallic reagents derived from this compound could provide a pathway to introduce the intact cyclopropylmethyl moiety into complex architectures.
This compound is a valuable starting material for the synthesis of other functionalized cyclopropane derivatives. The tertiary chloride can be displaced by a variety of nucleophiles to introduce different functional groups. However, due to the tertiary nature of the halide, SN1-type reactions are likely to compete with, and in many cases, be predominated by E1 elimination reactions, especially in the presence of strong bases. youtube.commasterorganicchemistry.com
Under conditions that favor substitution, a range of functionalized cyclopropanes can be accessed. For example, reaction with water or alcohols would yield the corresponding alcohol or ethers. The use of soft nucleophiles, such as thiols or azides, could also lead to the formation of the corresponding substituted cyclopropanes. These transformations provide access to a library of cyclopropane-containing compounds with diverse functionalities, which can be further elaborated into more complex molecules. bris.ac.ukbohrium.com
| Nucleophile | Product | Reaction Type |
| Water | (1-Hydroxy-2-methylpropan-2-yl)cyclopropane | SN1 |
| Alcohol (ROH) | (1-Alkoxy-2-methylpropan-2-yl)cyclopropane | SN1 |
| Thiol (RSH) | (1-Thioalkyl-2-methylpropan-2-yl)cyclopropane | SN1/SN2 |
| Azide (N3-) | (1-Azido-2-methylpropan-2-yl)cyclopropane | SN1/SN2 |
Mechanistic Probes in Enzyme Catalysis (e.g., understanding radical pathways)
One of the most significant applications of cyclopropylmethyl systems, including by extension this compound, is their use as "radical clocks" to probe the mechanisms of enzymatic reactions, particularly those that proceed through radical intermediates. psu.eduwikipedia.org The underlying principle of a radical clock is a chemical rearrangement that occurs at a known, rapid rate. In the case of the cyclopropylmethyl radical, it undergoes an extremely fast ring-opening rearrangement to the but-3-enyl radical. psu.edustackexchange.com The rate constant for this rearrangement is approximately 8.6 x 107 s-1 at 298 K. wikipedia.org
When an enzyme is presented with a substrate containing a cyclopropylmethyl moiety, such as one derived from this compound, the formation of a radical intermediate at the carbon adjacent to the cyclopropane ring will trigger the rapid ring-opening. If the enzymatic reaction proceeds through a radical pathway, the product will contain the rearranged but-3-enyl group. Conversely, if the reaction follows a non-radical pathway, the cyclopropane ring will remain intact in the product. The ratio of the ring-opened to the intact product can provide valuable information about the lifetime of the radical intermediate and the kinetics of the enzymatic reaction. wikipedia.orgresearchgate.net
For example, cyclopropylmethyl radicals have been instrumental in providing evidence for radical intermediates in a wide array of enzymatic reactions, including those catalyzed by cytochrome P450. psu.edu The use of substituted cyclopropylmethyl radicals can further refine these studies, as substituents on the ring can influence the rate of ring-opening, allowing for the probing of a wider range of radical lifetimes. psu.edu
| Radical Species | Rearrangement Product | Rate Constant (298 K) | Application |
| Cyclopropylmethyl radical | But-3-enyl radical | 8.6 x 107 s-1 | Probing enzymatic radical pathways |
Development of Specialized Organic Reagents for Chemical Transformations
While this compound itself is not typically classified as a specialized reagent, its derivatives hold significant potential for the development of novel reagents for organic synthesis. For example, the corresponding Grignard reagent, (1-magnesio-2-methylpropan-2-yl)cyclopropane, could be prepared through the reaction of the chloride with magnesium metal. This organometallic reagent would serve as a nucleophilic source of the (2-methylpropan-2-yl)cyclopropyl group, enabling its introduction into a variety of organic molecules through reactions with electrophiles such as aldehydes, ketones, and esters.
Furthermore, the development of chiral versions of cyclopropane-containing reagents is an active area of research. Enantiomerically pure cyclopropane derivatives are valuable building blocks for the asymmetric synthesis of complex molecules. While the synthesis of chiral this compound would be challenging, the development of catalytic asymmetric methods to access such compounds would open up new avenues for the creation of specialized chiral reagents.
Future Directions and Emerging Research Avenues in Cyclopropane Chemistry
Development of Novel Stereoselective Methodologies for Functionalization
The precise control of stereochemistry is paramount in the synthesis of complex molecules. For substituted cyclopropanes, achieving high levels of diastereoselectivity and enantioselectivity in their formation and subsequent functionalization remains a significant challenge, particularly when dealing with sterically demanding substituents like the 2-methylpropan-2-yl group.
Recent advancements have focused on the development of chiral catalysts and auxiliaries to direct the stereochemical outcome of cyclopropanation reactions. For instance, the use of chiral rhodium and copper complexes in carbene transfer reactions has shown great promise in achieving high enantioselectivity in the synthesis of various cyclopropane (B1198618) derivatives. wikipedia.org Furthermore, biocatalytic approaches utilizing engineered enzymes, such as myoglobin-based variants, have emerged as powerful tools for the synthesis of optically active cyclopropanes, including those with nitrile and halogen substituents. digitellinc.comnih.govnih.gov These enzymatic methods offer the potential for high stereocontrol under mild reaction conditions.
The diastereoselective synthesis of chlorocyclopropanes has been achieved with high diastereoselectivity through the addition of dichlorocarbene to optically pure α,β-unsaturated amides derived from chiral camphorpyrazolidinone. chemrxiv.org Additionally, the enantioselective formation of trans-chlorocyclopropanes from α-chlorozinc carbenoids has been reported using a dioxaborolane-derived chiral ligand. nih.gov
Future research in this area will likely focus on the development of even more versatile and selective catalytic systems capable of accommodating sterically hindered substrates like (1-Chloro-2-methylpropan-2-yl)cyclopropane. The design of new chiral ligands and the exploration of novel biocatalysts will be crucial in expanding the scope of stereoselective cyclopropanation and functionalization reactions.
Exploration of New Catalytic Transformations Involving this compound-like Structures
The strained C-C bonds of the cyclopropane ring represent a reservoir of chemical potential, and their selective activation and transformation by transition metal catalysts offer a powerful strategy for the synthesis of complex molecular architectures. While the reactivity of donor-acceptor cyclopropanes is well-established, the catalytic activation of less-activated, alkyl-substituted cyclopropanes remains a developing area.
Recent studies have demonstrated the feasibility of palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes, directed by tertiary alkylamine groups. acs.org This approach allows for the functionalization of the cyclopropane ring at a position away from the activating group, a significant advancement in the field. Furthermore, transition metal-catalyzed Simmons-Smith type cyclopropanations using cobalt catalysts have been shown to be effective for sterically hindered and electron-deficient olefins, suggesting their potential applicability to the synthesis of compounds like this compound. purdue.edu
The chloro substituent in this compound provides a handle for a variety of catalytic cross-coupling reactions. However, the steric hindrance imposed by the adjacent tertiary butyl group presents a significant challenge. Future research will likely focus on the development of highly active and sterically accessible catalysts, such as those based on palladium, nickel, or copper, that can effectively engage in cross-coupling reactions at the chlorinated carbon of such hindered cyclopropanes. Additionally, the exploration of ring-opening reactions of these structures, potentially triggered by the coordination of a transition metal to the chloro group, could provide access to novel acyclic building blocks. beilstein-journals.orgnih.gov
Below is a table summarizing selected catalytic transformations of substituted cyclopropanes, highlighting the catalyst, substrate scope, and key findings relevant to structures like this compound.
| Transformation | Catalyst System | Substrate Scope | Key Findings & Relevance |
| Enantioselective C(sp³)–H Arylation | Pd(PhCN)₂Cl₂ / N-acetyl amino acid ligand | Aminomethyl-cyclopropanes | Demonstrates functionalization of the cyclopropane ring away from an activating group, relevant for functionalizing the C-H bonds of the target molecule. acs.org |
| Reductive Cyclopropanation | Cobalt pyridinediimine (PDI) complex | Electron-deficient and sterically hindered olefins | Offers a potential route to synthesize sterically hindered cyclopropanes like the target compound. purdue.edu |
| Enantioselective Chlorocyclopropanation | α-chlorozinc carbenoids / dioxaborolane-derived chiral ligand | Various alkenes | Provides a method for the stereoselective introduction of a chloro substituent on a cyclopropane ring. nih.gov |
| Ring-Opening 1,3-Halochalcogenation | MgI₂ | Cyclopropane dicarboxylates | Illustrates a potential pathway for the functionalization of the cyclopropane ring through ring-opening. acs.org |
Advanced Computational Tools for Predicting Reactivity and Designing Novel Pathways
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and synthetic pathways. In the context of cyclopropane chemistry, computational methods are particularly valuable for understanding the factors that govern the reactivity of these strained ring systems.
Density Functional Theory (DFT) calculations have been successfully employed to study the mechanism of rhodium(II)-catalyzed cyclopropanation reactions with halodiazoacetates. nih.govacs.org These studies have provided insights into the stability of the intermediate metal carbenoids and the factors influencing the diastereoselectivity of the reaction. Such computational models could be extended to predict the reactivity of carbenes leading to the formation of this compound and to design chiral catalysts that would favor the formation of a specific enantiomer.
Furthermore, computational studies can be used to investigate the potential energy surfaces of various transformations involving this compound, such as nucleophilic substitution at the chlorinated carbon or transition metal-catalyzed ring-opening reactions. researchgate.net By calculating the activation barriers for different reaction pathways, researchers can predict the feasibility of a given transformation and identify the most promising reaction conditions. High-level ab initio methods have also been used to calculate the standard enthalpies of formation for a series of chloro- and fluoro-substituted cyclopropanes, providing valuable thermochemical data.
The following table presents examples of how computational tools can be applied to predict the reactivity of halogenated and sterically hindered cyclopropanes.
| Computational Method | Application | Predicted Properties/Outcomes | Relevance to this compound |
| Density Functional Theory (DFT) | Mechanistic study of rhodium-catalyzed cyclopropanation with halodiazoacetates | Transition state energies, diastereomeric ratios, carbenoid stability | Prediction of stereochemical outcomes and catalyst design for the synthesis of the target molecule. nih.govacs.org |
| Ab Initio Calculations (G3/B3LYP) | Thermochemical analysis of halogenated cyclopropanes | Standard enthalpies of formation, relative isomer stabilities | Understanding the thermodynamic properties and stability of the target molecule and its isomers. |
| DFT and Intrinsic Reaction Coordinate (IRC) analysis | Investigation of ring-opening reactions | Activation barriers, reaction pathways, carbocation stability | Predicting the feasibility and selectivity of ring-opening reactions of the target molecule. researchgate.net |
Integration into Flow Chemistry and Automation for Scalable Synthesis and Mechanistic Exploration
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput screening. The integration of flow chemistry into the synthesis and study of cyclopropane derivatives is a rapidly growing area of research.
Continuous-flow methodologies have been successfully applied to the synthesis of cyclopropane rings, often involving the in situ generation and reaction of diazo compounds, thereby mitigating the risks associated with their accumulation. researchgate.net The telescoped continuous-flow synthesis of 1,1-cyclopropane aminoketones has also been reported, demonstrating the potential for multi-step sequences in a continuous manner. mpg.dersc.org
For a molecule like this compound, a flow-based synthesis could offer significant advantages. The controlled mixing and rapid heat dissipation in a microreactor could allow for the safe and efficient generation of the necessary carbene precursor and its subsequent reaction with an appropriate alkene. Furthermore, the ability to precisely control reaction parameters such as temperature, pressure, and residence time can enable the optimization of reaction conditions to maximize yield and selectivity.
Automation, coupled with in-line analytical techniques such as NMR and IR spectroscopy, can provide real-time monitoring of reaction progress and facilitate rapid screening of reaction parameters. This automated approach can accelerate the discovery of optimal conditions for the synthesis and functionalization of sterically hindered cyclopropanes and allow for a deeper understanding of the underlying reaction mechanisms.
The table below outlines the potential benefits of integrating flow chemistry and automation into the study of this compound-like structures.
| Technology | Application in Cyclopropane Chemistry | Potential Benefits for this compound |
| Flow Chemistry | In situ generation and reaction of hazardous intermediates (e.g., diazo compounds) | Improved safety and control over the generation of the chloro-substituted carbene required for synthesis. researchgate.net |
| Flow Chemistry | Precise control over reaction parameters (temperature, pressure, residence time) | Optimization of reaction conditions to overcome steric hindrance and improve yields and selectivity. |
| Automation & In-line Analytics | High-throughput screening of catalysts and reaction conditions | Rapid identification of optimal catalysts and conditions for the synthesis and functionalization of the target molecule. |
| Automation & In-line Analytics | Real-time mechanistic studies | Deeper understanding of the reaction pathways involved in the formation and transformation of sterically hindered cyclopropanes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
